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molecular formula C13H14Cl3NO2 B8593964 N-[1-(Benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide CAS No. 93667-62-0

N-[1-(Benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide

Cat. No. B8593964
M. Wt: 322.6 g/mol
InChI Key: ITMOKSPVTNBLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242984B2

Procedure details

Sodium hydride (53 mg, 2.4 mmol) was added to a solution of (2Z)-4-(benzyloxy)but-2-en-1-ol (2.0 g, 11 mmol) in THF (50 mL) at 0° C. 2,2,2-trichloroacetonitrile (1.63 g, 12 mmol) was added dropwise to the reaction mixture at 0° C. over a period of 30 minutes. The reaction mixture was stirred at room temperature for an additional 2 hours. The reaction mixture was concentrated under reduced pressure and then diluted with decahydronaphthalene (35.8 g, 259 mmol). The mixture was stirred and heated to 200° C. for 5 hours. The reaction mixture was cooled to ambient temperature, diluted with water, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product residue. The crude product residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give N-[1-(benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide. 1H NMR (400 MHz, CDCl3) δ 7.38-7.11 (m, 6H), 5.93-5.86 (m, 1H), 5.34-5.27 (m, 2H), 4.60-4.58 (m, 3H), 3.66-3.61 (m, 2H).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][CH2:11]/[CH:12]=[CH:13]\[CH2:14]O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]#[N:19].C1C2C(CCCC2)CCC1.C1C[O:35]CC1>O>[CH2:3]([O:10][CH2:11][CH:12]([NH:19][C:18](=[O:35])[C:17]([Cl:21])([Cl:20])[Cl:16])[CH:13]=[CH2:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC\C=C/CO
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Three
Name
Quantity
35.8 g
Type
reactant
Smiles
C1CCCC2CCCCC12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 200° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product residue
CUSTOM
Type
CUSTOM
Details
The crude product residue was purified by silica gel chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C=C)NC(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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